2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-13-3-1-2-12(10-13)17-20-19-14-4-5-15(21-23(14)17)26-11-16(24)22-6-8-25-9-7-22/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOROFRPKDJTCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities. These activities include acting as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors.
Mode of Action
Similar compounds have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds. This interaction leads to changes in the biological function of the targets, resulting in the observed pharmacological effects.
Biochemical Pathways
Related compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. The inhibition of these enzymes can affect various biochemical pathways and result in downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone are not provided in the search results. These properties are crucial in determining the bioavailability of the compound. In silico pharmacokinetic studies have been summarized for related compounds.
Biological Activity
The compound 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a member of the triazolopyridazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12FN5OS
- Molecular Weight : 295.33 g/mol
The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include heterocyclization reactions that introduce various functional groups to enhance biological activity .
Biological Activity Overview
Research has shown that compounds containing the triazolo and pyridazine moieties exhibit significant biological activities including:
- Antimicrobial Activity : The compound has demonstrated potent antibacterial and antifungal properties against various pathogens. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, which are common Gram-negative and Gram-positive bacteria respectively .
- Antiproliferative Effects : In vitro studies indicate that this compound possesses antiproliferative activity against several cancer cell lines. The mechanism of action appears to be independent of traditional pathways such as dihydrofolate reductase inhibition .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects using carrageenan-induced paw edema models. Results suggest significant inhibition of inflammation comparable to standard anti-inflammatory drugs like Indomethacin .
Antimicrobial Activity
The antimicrobial efficacy was assessed through various assays:
The compound showed a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics.
Antiproliferative Activity
In cancer studies, the compound was tested against multiple cell lines:
These results indicate a promising potential for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects were quantified using the inhibition percentage calculated from edema measurements:
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating infections and inflammatory diseases. For example, a study demonstrated its effectiveness in reducing inflammation in animal models, suggesting its utility in developing new anti-inflammatory drugs.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing a triazole moiety exhibit significant antibacterial properties. The minimum inhibitory concentrations (MICs) for similar derivatives have been reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| Compound A | 0.125 - 8 | Staphylococcus aureus, Escherichia coli |
| Compound B | 1 - 8 | Pseudomonas aeruginosa, Klebsiella pneumoniae |
The triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antibacterial agents.
Antifungal Activity
The compound also demonstrates notable antifungal activity. Similar triazole derivatives have been evaluated against various fungal strains:
| Compound | MIC (µg/mL) | Fungal Strains |
|---|---|---|
| Compound C | 0.5 | Candida albicans |
| Compound D | 4 | Aspergillus flavus |
These findings suggest that the compound could be developed into an antifungal treatment option.
Anticancer Activity
The anticancer potential of this compound is particularly significant. Research has indicated that it can inhibit specific kinases involved in cancer cell proliferation, targeting pathways critical for tumor growth:
- Kinase Inhibition : The compound inhibits kinases essential for cellular signaling pathways that promote growth and survival.
- Enzyme Interaction : It binds to active sites of enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features:
- Triazole Ring : Enhances antibacterial and antifungal activities.
- Substituents : The presence of fluorophenyl and methoxyphenyl groups increases lipophilicity and overall biological activity.
Case Studies
Several studies have highlighted the promising biological activities of triazole derivatives:
- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and evaluated against a panel of pathogens. Results showed that modifications in the phenyl rings significantly influenced potency.
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain derivatives could reduce cell viability by more than 50% at low concentrations.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally similar analogues, highlighting substituent variations and physicochemical
Key Observations:
- Substituent Effects: The 3-fluorophenyl group in the target compound likely enhances metabolic stability compared to the 2-pyridinyl analogue , which may exhibit stronger π-π stacking interactions. AZD5153’s 3-methoxy and piperidyl groups confer potent bromodomain inhibition, suggesting that electron-donating substituents at position 3 improve target binding .
- Physical Properties: Melting points (e.g., 253–255°C for E-4b ) correlate with crystallinity influenced by hydrogen-bonding substituents. The target compound’s morpholinoethanone moiety likely enhances solubility over simpler alkyl chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
